Cas no 2034299-56-2 (4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide)
![4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034299-56-2x500.png)
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methylbenzenesulfonamide
- 4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide
-
- インチ: 1S/C14H16FNO3S2/c1-10-8-12(2-3-13(10)15)21(18,19)16-6-4-14(17)11-5-7-20-9-11/h2-3,5,7-9,14,16-17H,4,6H2,1H3
- InChIKey: CJVFFOMXEXDLQW-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCC(O)C2C=CSC=2)(=O)=O)=CC=C(F)C(C)=C1
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6416-6710-4mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-5mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-1mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-25mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-40mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-2μmol |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-20μmol |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-30mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-3mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6416-6710-2mg |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide |
2034299-56-2 | 2mg |
$59.0 | 2023-09-09 |
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamideに関する追加情報
Introduction to 4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide (CAS No. 2034299-56-2)
4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide, identified by its CAS number CAS No. 2034299-56-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a fluoro substituent and a thiophen-3-yl moiety, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug development.
The sulfonamide functional group (-SO2NH2) is a key pharmacophore in many drugs, exhibiting a wide range of biological effects including antibacterial, antiviral, and anti-inflammatory properties. The introduction of a fluoro atom at the 4-position of the benzene ring enhances the metabolic stability and binding affinity of the molecule, which is a critical factor in drug design. Additionally, the thiophen-3-yl group adds another layer of complexity to the molecule, potentially influencing its interactions with biological targets and contributing to its overall pharmacological profile.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. The compound 4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide has been studied for its potential applications in various therapeutic areas. For instance, research has suggested that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression. The structural motifs present in this compound, such as the hydroxyl group and the methyl substituent, are known to modulate biological activity and could be exploited to develop more effective drugs.
The synthesis of 4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro substituent typically requires specialized fluorination techniques, while the incorporation of the thiophen-3-yl group necessitates careful selection of coupling reagents and catalysts. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency, paving the way for larger-scale studies and commercial applications.
The biological evaluation of 4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide has revealed several interesting findings. In vitro studies have demonstrated that this compound interacts with various biological targets, including enzymes and receptors that play crucial roles in disease pathways. For example, preliminary data suggest that it may inhibit the activity of certain kinases involved in cancer cell proliferation. Additionally, its interaction with immune system components has been explored, indicating potential applications in modulating inflammatory responses.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how 4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing side effects. Studies using animal models have provided valuable insights into these processes, helping researchers design better drug candidates based on structural modifications.
The potential applications of 4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide extend beyond traditional pharmaceutical uses. Researchers are exploring its potential as an intermediate in the synthesis of more complex molecules or as a building block for developing new classes of drugs. The unique combination of structural features makes this compound a versatile tool in medicinal chemistry, offering opportunities for innovation across multiple therapeutic areas.
In conclusion, CAS No. 2034299-56-2, corresponding to 4-fluoro-N-[3-hydroxy-3-(thiophen-3-y]propyl)-methylbenzene-l-sulfonamide, is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in advancing drug discovery efforts.
2034299-56-2 (4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-methylbenzene-1-sulfonamide) 関連製品
- 1607479-45-7(2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine)
- 1016811-41-8(Propyl 4-Bromo-2-fluorobenzamide)
- 478247-86-8(3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one)
- 2679934-90-6(tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)
- 1209798-54-8(N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 104065-95-4(2-(2-Methylpropoxy)aniline)
- 2381892-64-2(rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)
- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)
- 1026046-70-7(ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate)
- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)




